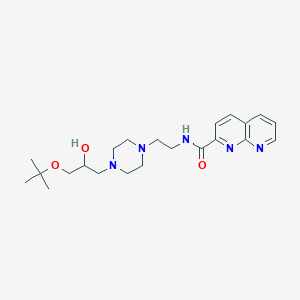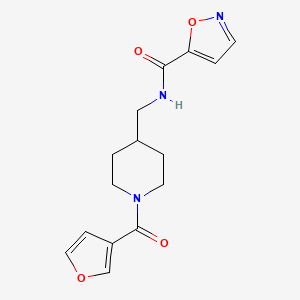![molecular formula C8H7ClF3N3O2 B2383989 N-{[3-cloro-5-(trifluorometil)-2-piridinil]metoxi}urea CAS No. 338396-76-2](/img/structure/B2383989.png)
N-{[3-cloro-5-(trifluorometil)-2-piridinil]metoxi}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has been extensively studied for its potential as a therapeutic agent for cystic fibrosis and other diseases caused by CFTR dysfunction.
Mecanismo De Acción
Target of Action
The compound N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as Fluopicolide, primarily targets oomycetes , a group of filamentous microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other types of fungicides . This makes it a valuable tool in the control of diseases caused by these organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172 is its high potency and selectivity for N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea. This makes it a useful tool for studying the function and regulation of the N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea chloride channel. However, one limitation of this molecule is its relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.
Direcciones Futuras
There are several potential future directions for research on N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172. One area of interest is the development of more potent and selective N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitors for use as therapeutic agents in diseases such as cystic fibrosis. Another area of interest is the investigation of the role of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea in other physiological processes, such as pancreatic fluid secretion and male fertility. Finally, there is potential for the use of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172 in combination with other drugs to enhance its efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172 involves several steps, including the reaction of 3-chloro-5-(trifluoromethyl)pyridine with sodium hydride, followed by the reaction with methyl chloroformate to form the intermediate methyl 3-chloro-5-(trifluoromethyl)-2-pyridyl carbonate. This intermediate is then reacted with urea to form the final product, N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea inhibitor-172.
Aplicaciones Científicas De Investigación
- Impacto: Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO, lo que enfatiza su importancia en la protección de cultivos .
- Propiedades únicas: La combinación de las propiedades fisicoquímicas del átomo de flúor y la parte piridina contribuye a sus actividades biológicas .
- Investigación en curso: Se está llevando a cabo una mayor exploración de los derivados de TFMP en medicina veterinaria .
- Perspectivas futuras: Se espera que surjan nuevas aplicaciones de los derivados de TFMP a medida que continúe la investigación .
- Síntesis eficiente: 2,5-CTF se puede obtener con buen rendimiento a través de una simple reacción de un solo paso .
Agroquímicos y Protección de Cultivos
Productos farmacéuticos
Aplicaciones veterinarias
Materiales funcionales
Intermediarios sintéticos
Desarrollo de fármacos
En resumen, N-{[3-cloro-5-(trifluorometil)-2-piridinil]metoxi}urea presenta diversas aplicaciones, que van desde la protección de cultivos hasta el desarrollo de fármacos. Sus propiedades únicas la convierten en un compuesto intrigante para una mayor exploración en contextos científicos e industriales. 🌱🔬🚀 .
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c9-5-1-4(8(10,11)12)2-14-6(5)3-17-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQPDIJRUXOLGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)


![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
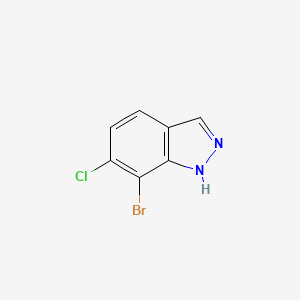
![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)
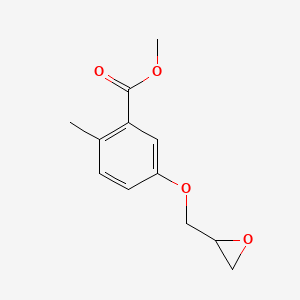
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)
![3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2383919.png)
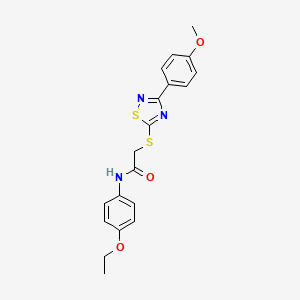
![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
